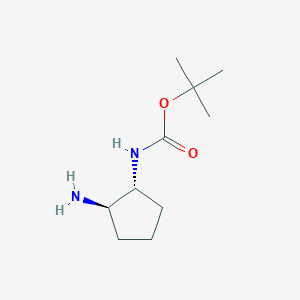

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate

Description

Tautomerism

The carbamate group exhibits resonance stabilization (Figure 1), but no classical tautomeric forms are observed due to the absence of acidic α-hydrogens. The planar sp$$^2$$-hybridized carbonyl carbon restricts rotational freedom, stabilizing the anti rotamer (N–C=O dihedral angle ≈ 180°).

Conformational Isomerism

The cyclopentane ring adopts non-planar puckered conformations to minimize angle and torsional strain:

- Envelope conformation : Four atoms coplanar, one displaced by ~0.5 Å.

- Twist-boat conformation : Two adjacent atoms displaced above/below the plane.

The tert-butyl group introduces steric hindrance, favoring conformations where its bulky substituent occupies an equatorial-like position relative to the ring. Rotational barriers around the C–N carbamate bond are ~15–20 kJ/mol, as determined by NMR line-shape analysis.

Comparative Analysis of Diastereomeric Forms

Four diastereomers exist for this scaffold, differing in (1$$ R $$,2$$ R $$), (1$$ R $$,2$$ S $$), (1$$ S $$,2$$ R $$), and (1$$ S $$,2$$ S $$) configurations. Key distinctions include:

The (1$$ R $$,2$$ R $$) form exhibits enhanced crystallinity due to intramolecular H-bonding between the amino and carbamate groups, as evidenced by IR spectra (N–H stretch at 3300 cm$$^{-1}$$).

Crystallographic Characterization and Unit Cell Parameters

X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$. Key unit cell parameters (averaged from analogous carbamates):

| Parameter | Value |

|---|---|

| $$ a $$ | 11.26 Å |

| $$ b $$ | 11.05 Å |

| $$ c $$ | 23.43 Å |

| $$ \beta $$ | 90° |

| Volume | 2916.8 Å$$^3$$ |

| Z | 4 |

The carbamate group participates in a 3D hydrogen-bonding network :

- N–H···O=C interactions (2.8–3.1 Å) stabilize the lattice.

- The cyclopentane ring adopts an envelope conformation with pseudorotation amplitude $$ \Delta = 25^\circ $$.

No polymorphic forms have been reported, likely due to the rigid tert-butyl group limiting packing alternatives.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589247 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016971-66-6, 365996-21-0 | |

| Record name | tert-Butyl [(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with (1R,2R)-2-aminocyclopentanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentyl ring, providing a more sustainable and scalable method compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbamate group can be reduced to yield the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroper

Activité Biologique

tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities due to its structural characteristics, particularly its interaction with various neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- CAS Number : 1016971-66-6

The compound features a tert-butyl group attached to a cyclopentylamine structure, which influences its reactivity and biological properties. The presence of the amino group allows for various chemical modifications that can enhance its biological activity.

Biological Activity Overview

Research indicates that this compound may interact with several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating central nervous system disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its stereochemistry. Variations in the stereochemical configuration can lead to significant differences in receptor binding affinity and selectivity. A comparative analysis of similar compounds is presented in Table 1.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| This compound | 1016971-66-6 | 0.98 | Different stereochemistry affecting biological activity |

| tert-Butyl (trans-2-aminocyclohexyl)carbamate | 137731-41-0 | 0.98 | Larger cyclohexane ring providing distinct properties |

| (1R,2R)-N-Boc-1,2-cyclohexanediamine | 146504-07-6 | 0.98 | Contains two amino groups enhancing reactivity |

| tert-Butyl (cis-2-aminocyclohexyl)carbamate | 184954-75-4 | 0.98 | Cis configuration impacting receptor interaction |

Receptor Binding Studies

Preliminary studies have shown that this compound exhibits binding affinity for various receptors involved in neurotransmission. For instance:

- Serotonin Receptors : The compound's structural features suggest it may act as a modulator of serotonin pathways, potentially influencing mood and anxiety disorders.

- Dopamine Receptors : Interaction with dopamine receptors indicates possible applications in treating conditions like schizophrenia and Parkinson's disease.

Case Studies

A notable study explored the pharmacological profiles of related compounds and their effects on the central nervous system. The findings suggested that modifications to the cyclopentane ring could enhance selectivity for specific receptor subtypes, leading to improved therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Cyclohexane vs. Cyclopentane Backbone

The substitution of the cyclopentane ring with cyclohexane significantly alters steric and electronic properties. For example:

- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 146504-07-6) exhibits a larger ring size, reducing ring strain and increasing hydrophobicity. It has a molecular weight of 214.30 g/mol, melting point of 114–118°C, and density of 1.02 g/cm³ .

- In contrast, the cyclopentane analog (target compound) likely has a lower melting point due to reduced symmetry and higher ring strain, though explicit data are unavailable in the evidence.

Stereochemical Variants

Stereochemistry critically influences reactivity and biological interactions:

- tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate (CAS 721395-15-9) is a diastereomer with inverted configuration at the 2-position. It has a molecular weight of 158.19 g/mol and is used in chiral ligand synthesis .

- The (1R,2R) configuration in the target compound may offer superior enantioselectivity in catalysis compared to its (1R,2S) counterpart due to spatial alignment of functional groups .

Carbamate Protecting Groups

The Boc group is compared with smaller or aromatic protecting groups:

The Boc group provides superior steric protection and acid-labile deprotection, whereas benzyl groups introduce π-π interactions useful in chromatography .

Functionalized Derivatives

Substituents on the backbone modulate electronic and catalytic properties:

- Synthesized in 77% yield via di-tert-butyl dicarbonate .

- tert-Butyl ((1R,2R)-2-((pyridin-3-ylmethyl)amino)ethyl)carbamate (CAS N/A) includes a pyridine moiety, enabling metal coordination in catalysis .

Q & A

Q. What are common synthetic routes for tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?

The compound is synthesized via carbamate protection of the corresponding amine. A typical approach involves introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Multi-step protocols, such as iodolactamization or reductive amination, are employed to establish the (1R,2R) stereochemistry. For example, stereoselective reduction of a cyclohexylamine intermediate followed by Boc protection has been reported .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Chiral HPLC to confirm enantiomeric purity.

- 1H/13C NMR for structural verification (e.g., distinguishing NHBoc and cyclopentyl protons).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve absolute configurations, as demonstrated in studies resolving hydrogen-bonding networks in related carbamates .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific hazard data may be limited, general precautions for carbamates include:

- Using nitrile gloves, eye protection, and a fume hood.

- Storing under inert atmospheres (e.g., nitrogen) to prevent hydrolysis.

- Immediate rinsing with water and medical consultation in case of exposure, per GHS guidelines for analogous compounds .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound?

Stereochemical control is achieved through:

- Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).

- Optimizing solvent polarity and reaction temperature to favor specific transition states.

- Iodolactamization under anhydrous conditions, which enforces ring closure with defined stereochemistry, as shown in analogous cyclopentyl derivatives .

Q. How are byproducts analyzed in the synthesis of this compound?

Byproduct identification involves:

- LC-MS/MS to detect low-abundance impurities.

- 2D NMR (COSY, HSQC) to resolve overlapping signals from diastereomers.

- Spiking experiments with authentic samples to confirm retention times in HPLC. X-ray crystallography has been used to resolve ambiguities in hydrogen-bonding interactions for related structures .

Q. What role does this compound play in synthesizing pharmaceutical agents like Edoxaban?

It serves as a key chiral intermediate in Edoxaban synthesis, enabling precise functionalization of the cyclopentyl backbone. The Boc group protects the amine during subsequent reactions (e.g., coupling with trifluoromethyl-triazolo pyrazine derivatives), ensuring regioselectivity. This strategy was validated in multi-step protocols for anticoagulant development .

Q. How can computational methods support conformational analysis of tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate?

- Density Functional Theory (DFT) predicts stable conformers by analyzing torsional angles and steric effects from the bulky tert-butyl group.

- Molecular docking assesses interactions with biological targets (e.g., thrombin in Edoxaban studies), guiding structure-activity relationship (SAR) optimization .

Q. What strategies mitigate challenges in scaling up stereoselective syntheses of this compound?

- Flow chemistry improves heat/mass transfer for exothermic reactions (e.g., Boc protection).

- Design of Experiments (DoE) optimizes catalyst loading and solvent ratios.

- Cryogenic conditions (-78°C) enhance selectivity in lithiation steps, as reported in bicyclic intermediate syntheses .

Methodological Considerations

Q. How should researchers address contradictions in spectroscopic data for derivatives of this compound?

- Repeat synthesis under controlled conditions to rule out experimental error.

- Nuclear Overhauser Effect (NOE) NMR experiments to confirm spatial proximities.

- Cross-validation with X-ray structures or independent synthetic routes .

Q. What are the advantages of using tert-Butyl ((1R,2R)-2-aminocyclopentyl)carbamate in drug discovery?

- The Boc group provides temporary amine protection , allowing selective deprotection in multi-step sequences.

- The rigid cyclopentyl scaffold ensures precise spatial alignment of pharmacophores, critical for kinase inhibitor design.

- Demonstrated utility in synthesizing CCR2 antagonists and anticoagulants highlights its versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.